Cas no 1805165-25-6 (4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile)

4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile
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- インチ: 1S/C8H4BrF2N3O2/c9-6-4(1-2-12)8(14(15)16)13-3-5(6)7(10)11/h3,7H,1H2
- InChIKey: OWFMELRCKGTGMC-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=CN=C(C=1CC#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- XLogP3: 2
- トポロジー分子極性表面積: 82.5
4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058063-1g |
4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile |
1805165-25-6 | 97% | 1g |
$1,534.70 | 2022-04-01 |
4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrileに関する追加情報
Introduction to 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile (CAS No. 1805165-25-6)
4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1805165-25-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of nitropyridines, which are known for their versatile applications in medicinal chemistry due to their unique structural and electronic properties. The presence of both bromo and difluoromethyl substituents, along with the nitrile group, makes this molecule a valuable intermediate in the synthesis of more complex molecules.
The structural features of 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile contribute to its reactivity and utility in various synthetic pathways. The bromo group at the 4-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the construction of biaryl structures. These types of structures are prevalent in many biologically active compounds, including drugs and pesticides.
The difluoromethyl group at the 5-position introduces electron-withdrawing effects and can influence the electronic properties of the pyridine ring. This substitution pattern is particularly interesting because it can enhance the lipophilicity and metabolic stability of derived molecules, making them more suitable for biological applications. Additionally, the nitro group at the 2-position serves as a versatile handle for further derivatization, including reduction to an amine or diazotization followed by coupling reactions.
The nitrile group at the 3-position adds another layer of functionality, allowing for further transformations such as hydrolysis to a carboxylic acid or amidation reactions. These transformations can be crucial in generating more complex scaffolds or bioactive molecules. The combination of these functional groups makes 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile a versatile building block for synthetic chemists.
In recent years, there has been growing interest in developing novel therapeutic agents based on nitropyridine cores due to their demonstrated biological activity. For instance, studies have shown that nitropyridines can exhibit antimicrobial, antiviral, and anticancer properties. The specific substitution pattern in 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile may contribute to unique biological profiles that make it particularly useful in drug discovery efforts.
One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The bromo and difluoromethyl groups in 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile provide opportunities for linking this scaffold to other pharmacophores that can interact with kinase active sites.
Another emerging application of this compound is in agrochemical research. The structural features of nitropyridines can contribute to their ability to interact with biological targets in plants, making them potential candidates for developing new pesticides or herbicides. The electron-withdrawing nature of the nitro and nitrile groups, combined with the lipophilic effects of the difluoromethyl group, can enhance binding affinity to target enzymes or receptors in plants.
Recent advancements in synthetic methodologies have also highlighted the utility of 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile as a starting material for complex molecule construction. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient assembly of biaryl structures from aryl halides like this compound. These reactions are often high-yielding and scalable, making them attractive for industrial applications.
The use of computational chemistry has further enhanced our understanding of how 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile behaves in different reaction conditions. Molecular modeling studies can predict reaction outcomes and optimize synthetic routes before experimental work begins. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation.
In conclusion, 4-Bromo-5-(difluoromethyl)-2-nitropyridine-3-acetonitrile (CAS No. 1805165-25-6) is a multifunctional compound with broad applications in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential biological activity. As research continues to uncover new applications for this compound, its importance in drug discovery and material science is likely to grow.
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